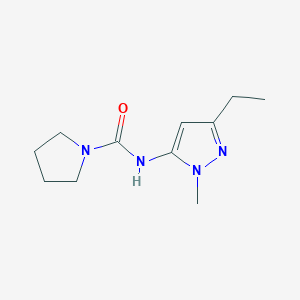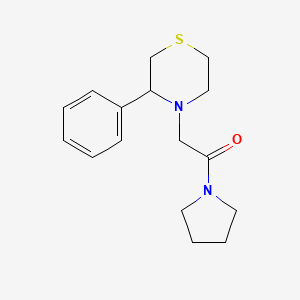![molecular formula C17H15N7O B7594313 N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It is commonly referred to as PTB or PTB-5, and it is a tetrazole-based compound that belongs to the family of benzimidazole derivatives. PTB-5 has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of PTB-5 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. PTB-5 has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
PTB-5 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which is essential for tumor growth. PTB-5 has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
PTB-5 has several advantages for lab experiments. It is relatively simple and cost-effective to synthesize, making it a viable option for large-scale production. PTB-5 has also been found to exhibit potent biological activity, making it a promising candidate for further research. However, PTB-5 also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on PTB-5. One potential avenue is the development of PTB-5 as a potential therapeutic agent for cancer treatment. More research is needed to fully understand the mechanism of action of PTB-5 and its potential as a cancer therapy. Another potential direction is the development of PTB-5 as a new antimicrobial agent. PTB-5 has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for further research. Overall, PTB-5 has the potential to be a valuable tool for scientific research and the development of new therapeutics.
Synthesemethoden
The synthesis of PTB-5 involves the reaction of 5-aminotetrazole with 1-phenylethyl bromide in the presence of sodium hydride. The resulting intermediate is then reacted with 4,5-diamino-2-phenyl-1H-benzimidazole to yield PTB-5. The synthesis of PTB-5 is relatively simple and cost-effective, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
PTB-5 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. PTB-5 has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11(16-21-22-23-24(16)13-5-3-2-4-6-13)20-17(25)12-7-8-14-15(9-12)19-10-18-14/h2-11H,1H3,(H,18,19)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBWIOPCLSXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)